Research-Grade Purity Specification vs. Pharmacopoeial Reference Standards
The target compound is supplied at a minimum purity of 95% (HPLC) . In contrast, leflunomide USP reference standards require ≥98.0% purity . For early-stage screening, 95% purity is sufficient to establish reproducible structure–activity relationships, provided the major impurities are identified and do not interfere with the assay readout. Procurement teams must weigh the cost savings of a 95% screening-grade compound against the trace-level quality required for regulatory bioanalysis.
| Evidence Dimension | HPLC Purity |
|---|---|
| Target Compound Data | 95% (typical supplier specification) |
| Comparator Or Baseline | Leflunomide reference standard: ≥98.0% (USP monograph) |
| Quantified Difference | 3–5 percentage points lower purity |
| Conditions | HPLC analysis, supplier certificate of analysis |
Why This Matters
The purity gap determines whether the lot is fit for primary screening or requires further purification for in vivo or regulatory studies, directly influencing procurement decisions and cost-per-assay calculations.
